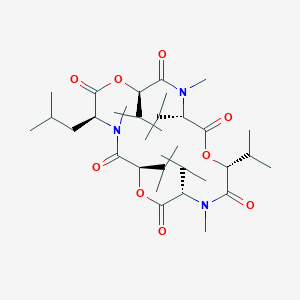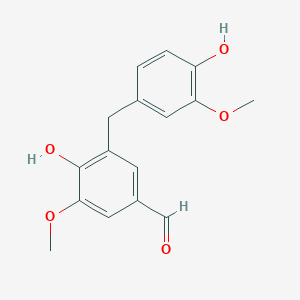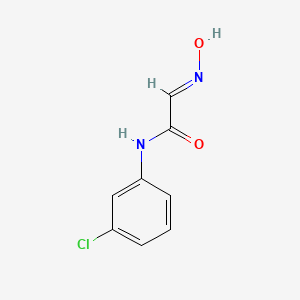
Enniatin B4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enniatin B4 is a member of the enniatin family, which are cyclohexadepsipeptides produced by various Fusarium species of fungi . These compounds are characterized by their alternating residues of N-methyl amino acids and hydroxy acids. This compound, like its counterparts, exhibits a range of biological activities, including antifungal, antibiotic, and cytotoxic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Enniatin B4 is synthesized by the multifunctional enzyme enniatin synthetase, which facilitates the formation of the cyclohexadepsipeptide structure through a series of condensation reactions . The enzyme catalyzes the formation of peptide bonds between N-methyl amino acids and hydroxy acids, resulting in the cyclic structure characteristic of enniatins .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Fusarium species under controlled conditions to maximize the yield of the compound . The fermentation process is optimized to enhance the production of this compound, followed by extraction and purification using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Enniatin B4 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups within the molecule, such as hydroxyl and amino groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can result in the formation of reduced analogs .
Aplicaciones Científicas De Investigación
Enniatin B4 has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it is used as a model compound to study cyclohexadepsipeptide synthesis and structure-activity relationships . In biology, this compound is investigated for its antifungal and antibiotic properties, making it a potential candidate for developing new antimicrobial agents .
In medicine, this compound’s cytotoxic properties are explored for potential anticancer applications . It has been shown to induce apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent . Additionally, this compound is studied for its ability to inhibit drug efflux pumps, which can enhance the efficacy of existing chemotherapeutic agents .
In industry, this compound is used as a natural pesticide due to its insecticidal properties . It is also investigated for its potential use in food preservation, as it can inhibit the growth of spoilage microorganisms .
Mecanismo De Acción
The mechanism of action of enniatin B4 involves its ability to form ionophores, which disrupt ion gradients across cell membranes . This disruption leads to an imbalance in cellular ion homeostasis, ultimately causing cell death . This compound targets various molecular pathways, including the mitochondrial permeability transition pore, which plays a crucial role in regulating apoptosis .
Comparación Con Compuestos Similares
- Enniatin A
- Enniatin A1
- Enniatin B
- Enniatin B1
- Beauvericin
Enniatin B4 stands out due to its potent cytotoxic and antimicrobial properties, making it a valuable compound for various scientific and industrial applications .
Propiedades
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3-(2-methylpropyl)-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59N3O9/c1-17(2)16-23-32(41)44-27(21(9)10)30(39)36(14)25(19(5)6)34(43)46-28(22(11)12)31(40)37(15)24(18(3)4)33(42)45-26(20(7)8)29(38)35(23)13/h17-28H,16H2,1-15H3/t23-,24-,25-,26+,27+,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDCQKBQAKLZBD-SCUYQTRWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59N3O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017783 |
Source


|
| Record name | Enniatin B4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19893-21-1 |
Source


|
| Record name | Enniatin B4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl]oxy]-3-methoxy-b](/img/new.no-structure.jpg)

![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)

